2,5-Dioxopyrrolidin-1-yl stearate
CAS No.: 14464-32-5
Cat. No.: VC20758465
Molecular Formula: C22H39NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14464-32-5 |
---|---|
Molecular Formula | C22H39NO4 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octadecanoate |
Standard InChI | InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 |
Standard InChI Key | ZERWDZDNDJBYKA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Chemical Structure and Properties
2,5-Dioxopyrrolidin-1-yl stearate is characterized by its unique structure combining a dioxopyrrolidine ring with a stearate chain. This configuration provides specific reactivity patterns that make it valuable in organic synthesis.
Basic Identification Parameters
The compound is formally identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters of 2,5-Dioxopyrrolidin-1-yl Stearate
Parameter | Value |
---|---|
CAS Number | 14464-32-5 |
Molecular Formula | C₂₂H₃₉NO₄ |
Molecular Weight | 381.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octadecanoate |
Standard InChI | InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 |
SMILES | CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
The compound features a stearate group (octadecanoate) linked to a dioxopyrrolidine ring, creating a reactive ester functionality that facilitates various chemical transformations.
Physical and Chemical Properties
As an N-hydroxysuccinimide ester derivative, 2,5-dioxopyrrolidin-1-yl stearate exhibits specific physical and chemical properties that determine its behavior in various chemical and biological systems . For laboratory applications, the compound requires proper storage conditions, typically at 2-8°C, to maintain its stability and reactivity .
Synthesis Methods
The preparation of 2,5-dioxopyrrolidin-1-yl stearate involves specific synthetic routes that have been optimized to achieve high yields and purity.
Standard Synthetic Pathway
Research indicates that 2,5-dioxopyrrolidin-1-yl stearate can be synthesized with considerable efficiency, achieving yields of up to 72% . This synthesis typically involves the activation of stearic acid followed by reaction with N-hydroxysuccinimide under appropriate conditions.
The synthesis pathway generally follows a series of steps that include:
-
Activation of the carboxylic acid group of stearic acid
-
Reaction with N-hydroxysuccinimide to form the activated ester
-
Purification to obtain the final product with high purity
Alternative Approaches
Biological Applications
2,5-Dioxopyrrolidin-1-yl stearate serves as a valuable reagent in numerous biological and biochemical applications, particularly as an intermediate in the synthesis of bioactive compounds.
Role in Biochemical Synthesis
One of the primary applications of 2,5-dioxopyrrolidin-1-yl stearate is in the synthesis of N-acyl amino acids and fatty acyl CoA derivatives. These compounds play crucial roles in various metabolic pathways and cellular processes. The activated ester functionality of 2,5-dioxopyrrolidin-1-yl stearate enables efficient acylation reactions under mild conditions, making it particularly useful for modifying sensitive biological molecules.
Ceramide Synthesis
Another significant application is in the direct N-acylation of sphingenine or sphinganine, leading to the formation of ceramides. This process is essential for studying sphingolipid metabolism and for the development of therapeutic agents targeting sphingolipid-related disorders. The controlled acylation enabled by 2,5-dioxopyrrolidin-1-yl stearate allows for the specific modification of sphingoid bases to produce well-defined ceramide structures.
Pharmaceutical Applications
The unique reactivity profile of 2,5-dioxopyrrolidin-1-yl stearate makes it valuable in pharmaceutical research and development.
Drug Delivery Systems
Research suggests that 2,5-dioxopyrrolidin-1-yl stearate and its derivatives have potential applications in drug delivery systems. The compound's ability to form stable linkages that can be selectively cleaved under specific conditions makes it useful for developing targeted drug delivery vehicles or prodrugs with improved pharmacokinetic properties.
Antimicrobial Properties
Some studies indicate that compounds structurally related to 2,5-dioxopyrrolidin-1-yl stearate exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While this suggests potential therapeutic applications, more comprehensive research is needed to fully establish the antimicrobial efficacy and spectrum of 2,5-dioxopyrrolidin-1-yl stearate and its derivatives.
Target Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
---|---|---|---|
1 mM | 2.6209 mL | 13.1044 mL | 26.2089 mL |
5 mM | 0.5242 mL | 2.6209 mL | 5.2418 mL |
10 mM | 0.2621 mL | 1.3104 mL | 2.6209 mL |
These calculations are based on the molecular weight of 381.55 g/mol and can guide researchers in preparing solutions of appropriate concentrations for various experimental protocols .
Relationship to Fatty Acid Metabolism
Understanding the position of 2,5-dioxopyrrolidin-1-yl stearate in relation to fatty acid metabolism provides context for its biological significance.
Fatty Acid Biosynthesis
Natural fatty acids, including stearic acid (the parent compound of 2,5-dioxopyrrolidin-1-yl stearate), are synthesized through a complex enzymatic pathway. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA catalyzed by acetyl-CoA carboxylase, followed by a series of reactions facilitated by fatty acid synthetase enzymes .
The biosynthesis involves multiple steps including:
-
Formation of acyl-ACP intermediates
-
Condensation reactions to form β-ketoesters
-
Reduction and dehydration steps
Desaturation Mechanisms
The desaturation process that converts saturated to unsaturated fatty acids involves membrane-bound three-protein enzyme systems. These include NADPH-cytochrome b5 reductase, cytochrome b5, and a terminal desaturase component . The mechanism typically proceeds via syn-elimination of vicinal protons to generate cis double bonds, a process that 2,5-dioxopyrrolidin-1-yl stearate derivatives can potentially inhibit or modify.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume